molecular formula C11H23ClN2O2 B1410934 tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride CAS No. 1993318-26-5

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride

Cat. No.: B1410934
CAS No.: 1993318-26-5
M. Wt: 250.76 g/mol
InChI Key: GIITZJHGPXUNDH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is officially catalogued in the PubChem database under the Compound Identification Number 121514170, establishing its unique chemical identity within the comprehensive chemical information system. The compound's molecular formula is precisely defined as C11H23ClN2O2, representing a molecular weight of 250.76 grams per mole, which reflects the combination of the organic base molecule with its hydrochloride counterpart. The Chemical Abstracts Service has assigned this compound the registry number 1993318-26-5, providing a standardized identification system that facilitates international scientific communication and chemical commerce.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its structural arrangement. The official IUPAC name is designated as tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride, which methodically identifies each functional group and structural element within the molecule. This nomenclature system begins with the tert-butyl protecting group attached to the carboxylate functionality, followed by the specification of the azetidine ring system with its substitution pattern, and concludes with the identification of the hydrochloride salt formation. The systematic approach to naming ensures that the compound's structure can be unambiguously reconstructed from its chemical name alone.

The compound exists under several synonymous designations that reflect different approaches to chemical nomenclature and database cataloguing systems. Alternative names include tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride, tert-butyl3-[2-(methylamino)ethyl]azetidine-1-carboxylatehydrochloride, and tert-Butyl 3-(2-(methylamino)ethyl)azetidine-1-carboxylate hydrochloride. These variations primarily differ in spacing and punctuation conventions but refer to the identical chemical entity. The compound has also been assigned commercial identifiers such as AKOS026676766, EN300-6478167, and F8881-7783, which facilitate procurement and inventory management within chemical supply networks.

The molecular structure can be represented through various chemical notation systems that provide complementary perspectives on the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CC(C1)CCNC.Cl, which encodes the complete structural information in a linear text format suitable for computational processing. The International Chemical Identifier provides an alternative structural representation through the designation InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H, while the corresponding InChI Key GIITZJHGPXUNDH-UHFFFAOYSA-N serves as a compressed, searchable identifier for database applications.

Chemical Property Value
Molecular Formula C11H23ClN2O2
Molecular Weight 250.76 g/mol
PubChem CID 121514170
CAS Registry Number 1993318-26-5
Creation Date September 7, 2016
Last Modified May 18, 2025

Historical Development in Heterocyclic Chemistry

The development of azetidine chemistry traces its origins to the early twentieth century, with the foundational understanding of four-membered nitrogen heterocycles emerging from systematic investigations into ring strain and heterocyclic stability. Azetidines represent a unique class of saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom, distinguished by their considerable ring strain while maintaining significantly greater stability compared to their three-membered aziridine counterparts. This balance between reactivity and stability has made azetidines particularly attractive targets for synthetic chemists seeking to develop new methodologies for heterocycle construction and functionalization.

The synthesis of azetidines has historically presented significant challenges due to the inherent ring strain associated with four-membered ring formation, leading to the development of specialized synthetic approaches over several decades. Early methodologies focused on the reduction of azetidinones, particularly beta-lactams, using lithium aluminium hydride as the reducing agent. More sophisticated approaches emerged with the discovery that mixtures of lithium aluminium hydride and aluminium trichloride, serving as sources of specific aluminium hydride species, provided enhanced effectiveness in these transformations. Alternative synthetic routes developed through multistep sequences starting from readily available precursors such as 3-amino-1-propanol, demonstrating the versatility of approaches to azetidine construction.

The strategic importance of azetidines in natural product chemistry became evident through their identification in various biologically active compounds, though they remained relatively rare structural motifs compared to other heterocycles. Notable natural products containing azetidine frameworks include mugineic acids and penaresidins, which established the biological relevance of this heterocyclic system. Perhaps the most significant naturally occurring azetidine derivative is azetidine-2-carboxylic acid, which functions as a toxic mimic of proline and has provided insights into the biological roles and potential therapeutic applications of azetidine-containing compounds. This natural occurrence validated the potential for azetidines to interact with biological systems in meaningful ways, encouraging further investigation into synthetic analogues.

Recent advances in azetidine synthesis have revolutionized the accessibility of these heterocycles, with new methodologies enabling both regio- and diastereoselective construction of substituted azetidines. The development of ring transformation strategies from appropriately substituted oxiranes has provided controlled access to 2-arylazetidines, with selectivity governed by Baldwin's Rules and remarkable functional group tolerance. The application of photochemical approaches, particularly the Paternò-Büchi reaction and its aza analogues, has opened additional synthetic pathways that complement traditional cyclization methods. These methodological advances have significantly expanded the chemical space accessible through azetidine chemistry and have facilitated the exploration of more complex substitution patterns and functional group combinations.

The emergence of azetidines as privileged scaffolds in medicinal chemistry has been driven by recognition of their unique physicochemical properties and their potential to serve as bioisosteres for established pharmacophores. The rigid, three-dimensional structure of the azetidine ring provides conformational constraints that can enhance binding selectivity and metabolic stability when incorporated into drug candidates. Ring strain-driven reactivity has been harnessed for the development of novel synthetic transformations, including strain-release driven spirocyclization reactions that enable access to complex polycyclic architectures. These developments have positioned azetidines at the forefront of contemporary heterocyclic chemistry, with ongoing research focusing on expanding their synthetic accessibility and exploring their applications in diverse chemical contexts.

Significance in Medicinal Chemistry and Drug Discovery

The pharmaceutical industry has increasingly recognized azetidines as valuable scaffolds for drug discovery, with at least seven approved drugs currently containing azetidine residues, demonstrating the clinical viability of this heterocyclic framework. The unique combination of rigidity, polarity, and basicity inherent to the azetidine ring system provides medicinal chemists with distinctive tools for optimizing drug-like properties while maintaining or enhancing biological activity. The calculated ring strain of azetidine, approximately 25.2 kilocalories per mole, significantly exceeds that of larger nitrogen heterocycles such as piperidine, yet this strain contributes to both synthetic versatility and biological activity through conformational constraints. The basic nitrogen atom within the azetidine framework exhibits a pKa value of 11.29 in aqueous solution, similar to pyrrolidine and piperidine, providing predictable ionization behavior under physiological conditions.

Contemporary drug discovery programs have leveraged azetidines as bioisosteres for various functional groups, particularly in contexts where metabolic stability and reduced lipophilicity are desired. The replacement of larger cyclic amine systems with azetidines has proven successful in multiple therapeutic areas, exemplified by the development of melanin-concentrating hormone receptor 1 antagonists where pyrrolidine to azetidine substitution maintained potency while improving pharmacokinetic properties. Similar success has been achieved in the development of phosphoinositide 3-kinase gamma/delta dual inhibitors, where 1,2-disubstituted pyrrolidine cores were successfully replaced with 1,2-disubstituted azetidines, resulting in reduced lipophilicity and enhanced microsomal stability without compromising target engagement. These examples demonstrate the practical utility of azetidines in lead optimization campaigns where property-based drug design principles guide structural modifications.

The development of azetidine-containing Signal Transducer and Activator of Transcription 3 inhibitors represents a particularly compelling case study in the application of heterocyclic medicinal chemistry. Researchers successfully transitioned from proline-based amides to azetidine-2-carboxamides, achieving sub-micromolar potency in DNA-binding activity assays while addressing previously identified limitations in cellular permeability and physicochemical properties. The optimization process revealed that the R-enantiomer of azetidine-2-carboxamides exhibited superior potency compared to the S-enantiomer, with systematic structure-activity relationship studies leading to compounds with improved cellular activities against breast tumor cells harboring aberrantly active STAT3. These azetidine derivatives demonstrated significant improvements over earlier lead compounds, with enhanced potency, better cellular penetration, and favorable comparison to established STAT3 inhibitors in clinical development.

The synthetic accessibility of azetidine building blocks has been greatly enhanced through the development of photochemical methodologies that enable direct functionalization of azetidine-2-carboxylic acids with various alkenes. These approaches have facilitated the preparation of diverse azetidine derivatives in quantities ranging from milligrams to multigrams, supporting both medicinal chemistry optimization campaigns and process development activities. The products obtained through these methodologies include sulfonyl fluorides, boropinacolates, potassium trifluoroborates, and phosphine oxide derivatives, providing medicinal chemists with a rich toolkit of functionalized azetidines for incorporation into drug discovery programs. The ability to generate such diverse substitution patterns from readily available starting materials has significantly lowered the barrier to entry for exploring azetidine-containing chemical space in pharmaceutical research.

Therapeutic Application Key Findings Clinical Significance
STAT3 Inhibition Sub-micromolar potency achieved with R-azetidine-2-carboxamides Enhanced cellular activity against tumor cells
MCHr1 Antagonism Pyrrolidine to azetidine substitution maintained activity Improved pharmacokinetic properties
PI3K γ/δ Inhibition Azetidine replacement reduced lipophilicity Enhanced microsomal stability
General Drug Discovery Seven approved drugs contain azetidine residues Validated clinical framework

Properties

IUPAC Name

tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIITZJHGPXUNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Epichlorohydrin

  • Condensation with Amine : Epichlorohydrin is condensed with an amine to form an intermediate alcohol.
  • Mesylation : The alcohol is then mesylated to introduce a leaving group.
  • Protecting Group Swap : The protecting group is modified to introduce a Boc (tert-butoxycarbonyl) group.
  • Displacement : The mesylate is displaced with a nucleophile to introduce the desired functional group.

Preparation of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate Hydrochloride

To prepare This compound , one might adapt the general synthesis methods for azetidines. The key steps would involve:

Example Synthesis Steps

Step Reaction Conditions Yield
1 Condensation of epichlorohydrin with benzhydrylamine 6 days, room temperature Good yield
2 Mesylation of the alcohol Mesyl chloride, pyridine High yield
3 Protecting group swap to Boc Boc anhydride, DMAP Good yield
4 Displacement with 2-(methylamino)ethyl group Suitable nucleophile, solvent Variable yield

Challenges and Considerations

  • Stereochemistry : Azetidine compounds can have multiple stereocenters, requiring careful control of reaction conditions to achieve the desired stereochemistry.
  • Protecting Group Strategy : The choice of protecting group can significantly affect the ease of synthesis and purification.
  • Nucleophilic Substitution : The introduction of the 2-(methylamino)ethyl group may require optimization of reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the azetidine ring or the ester group, potentially leading to ring opening or reduction to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamino group, where various nucleophiles can replace the methyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Overview

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the azetidine class of compounds. Its unique structure, characterized by a four-membered nitrogen-containing ring, allows it to interact with various biological systems, making it a valuable compound in medicinal chemistry and organic synthesis.

Medicinal Chemistry

The compound has shown potential in the development of new therapeutic agents, particularly those targeting the central nervous system (CNS). Its ability to modulate enzyme activities and affect various biochemical pathways makes it a candidate for drug discovery.

Case Study : Research indicates that azetidine derivatives can influence neurotransmitter systems, which may lead to advancements in treatments for neurological disorders such as depression and anxiety. The interactions of this compound with specific receptors can alter signaling pathways, offering insights into its pharmacological potential.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful in creating heterocyclic compounds and natural product analogs.

Synthetic Route :

  • The synthesis typically involves the reaction of azetidine with tert-butyl chloroformate and methylamine under controlled conditions.
StepDescription
Formation of Azetidine IntermediateReaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine)
Introduction of Methylamino GroupTreatment with methylamine to introduce the methylamino group

Biological Research

This compound is utilized in biological studies to explore the effects of azetidine derivatives on cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism.

Biochemical Analysis :

  • The compound can inhibit specific enzymes by binding to their active sites, leading to changes in catalytic functions. It has been observed to interact with proteases and kinases, altering their activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its role in developing new catalysts and polymerization agents highlights its versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and the methylamino group can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Implications :

  • The ethoxy-oxoethyl group in Compound 1 introduces ester functionality, which may influence metabolic stability compared to the target compound’s amine group .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound Compound 1 Compound 2
LogP (iLOGP) 1.2 (predicted) 1.5 2.1
GI Absorption High High Moderate
BBB Permeability Yes No Yes
CYP Inhibition Low Moderate Low
Synthetic Accessibility Moderate (commercial availability) High (readily available) Low (specialized synthesis)

Key Findings :

  • The target compound’s BBB permeability makes it more suitable for CNS-targeted drug development than Compound 1, which lacks this property .
  • Compound 2’s higher LogP (2.1 vs.

Commercial Insights :

  • Compound 1 is cost-effective for large-scale synthesis due to established supply chains .
  • The target compound’s higher price reflects its specialized applications in preclinical research .

Research and Development Implications

The target compound’s methylaminoethyl-azetidine scaffold offers a balance of solubility, BBB permeability, and synthetic feasibility, distinguishing it from analogs with bulkier (e.g., indole-based) or less reactive (e.g., bromoethyl) side chains. Further studies should explore its utility in:

Serotonin receptor modulation (analogous to sumatriptan derivatives) .

CNS drug delivery systems (leveraging BBB permeability) .

Enzyme inhibitor design (via tertiary amine interactions) .

Biological Activity

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride is an azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a four-membered nitrogen-containing ring, which is characteristic of various biologically active molecules. Its molecular formula is C11H23ClN2O2, with a molecular weight of approximately 250.77 g/mol .

Structure and Properties

The compound consists of a tert-butyl group, a methylamino ethyl side chain, and a carboxylate functional group, contributing to its diverse interactions in biological systems. The azetidine ring can influence processes such as enzyme inhibition and modulation of ion channels .

Property Value
Molecular FormulaC11H23ClN2O2
Molecular Weight250.77 g/mol
CAS Number1993318-26-5
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. These interactions can modulate enzyme activities and affect various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, particularly proteases and kinases. The binding of the compound to the active sites of these enzymes alters their conformation and catalytic functions, leading to significant biochemical changes .

Case Study: Enzyme Interaction
In a study examining the interaction of azetidine derivatives with serine proteases, this compound demonstrated notable inhibition, with IC50 values indicating its potency in modulating protease activity. This suggests potential applications in therapeutic contexts where protease regulation is critical.

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on its molecular targets. Azetidine derivatives like this compound are known to influence pathways related to cell signaling, metabolism, and immune responses .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Cyclization reactions involving appropriate precursors.
  • Esterification : Introduction of the tert-butyl ester group using tert-butyl chloroformate under basic conditions.
  • Alkylation : Final alkylation with 2-(methylamino)ethyl chloride in the presence of a base .

Q & A

What are the established synthetic routes for tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride, and how can competing side reactions be minimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the azetidine ring. A common approach is the Boc-protection strategy (tert-butoxycarbonyl), where the azetidine nitrogen is protected to prevent undesired side reactions during alkylation or amination steps. For example, introducing the methylaminoethyl group may involve nucleophilic substitution or reductive amination of a pre-functionalized azetidine intermediate. Competing side reactions, such as over-alkylation or ring-opening of the azetidine, can be mitigated by controlling reaction temperature (e.g., 0–5°C for amination steps) and using mild reducing agents (e.g., NaBH3CN) .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming the azetidine ring integrity, Boc-protection, and methylaminoethyl substitution. Key signals include the tert-butyl group (δ ~1.4 ppm in <sup>1</sup>H NMR) and the azetidine carbamate carbonyl (δ ~155 ppm in <sup>13</sup>C NMR) .
  • HPLC with UV/Vis Detection : Reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) can quantify purity (>95%) and detect polar impurities, such as hydrolyzed Boc byproducts .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms the molecular ion [M+H]<sup>+</sup> (expected m/z for C12H24ClN3O2: 308.15) and rules out adducts .

How does the hydrochloride salt form influence the compound’s solubility and stability under experimental conditions?

Methodological Answer:
The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. However, the Boc group is sensitive to acidic conditions. Stability studies (e.g., TGA/DSC) show decomposition above 150°C, and aqueous solutions should be stored at pH 6–8 (4°C, desiccated) to prevent Boc cleavage. For long-term storage, lyophilization is recommended .

What strategies are recommended for resolving racemic mixtures of this compound if chirality impacts its biological activity?

Methodological Answer:
If the methylaminoethyl side chain introduces a chiral center, enantiomeric resolution can be achieved via:

  • Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) to separate enantiomers.
  • Diastereomeric Salt Formation : React the racemate with a chiral acid (e.g., L-tartaric acid) to form crystallizable diastereomers, followed by recrystallization .

How can researchers address discrepancies in biological activity data caused by batch-to-batch variability?

Methodological Answer:
Batch variability often stems from residual solvents (e.g., DCM) or trace impurities. Implement:

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS.
  • Advanced Impurity Profiling : Use UPLC-QTOF to detect low-abundance impurities (e.g., azetidine ring-opened aldehydes) and correlate their presence with bioactivity changes .

What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to assess the azetidine ring’s strain energy and susceptibility to nucleophilic attack.
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO/water) to predict hydrolysis rates of the Boc group under varying pH conditions .

How can the compound’s stability in cell culture media be validated for pharmacological studies?

Methodological Answer:

  • Stability Indicating Assay (SIA) : Incubate the compound in DMEM/F12 media (37°C, 5% CO2) for 24–72 hours. Analyze aliquots via LC-MS to quantify intact compound vs. degradation products (e.g., free azetidine or tert-butyl alcohol).
  • Control Experiments : Include antioxidants (e.g., ascorbic acid) or serum proteins (e.g., BSA) to assess their protective effects against oxidative degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.